1-Chloro-3-phenylacetone
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, with one study detailing the practical one-step method to prepare α-chloroketones from phenylacetic acid derivatives, showcasing the utility of these reactions in the total synthesis of natural products such as cimiracemate B (Zacuto, Dunn, & Figus, 2014).
Molecular Structure Analysis
Investigations into the molecular structure of related compounds, like 3-chloro-4-hydroxyphenylacetic acid co-crystals, reveal intricate details about synthon motifs and hydrogen bonding, offering insights into the structural considerations of 1-Chloro-3-phenylacetone derivatives (Tchibouanga & Jacobs, 2020).
Chemical Reactions and Properties
The reactivity of this compound derivatives towards DNA, forming specific adducts, highlights the compound's significant chemical properties and potential biological implications (Zeng et al., 2016). This exemplifies the chemical reactivity and potential utility in further chemical synthesis and pharmaceutical applications.
Physical Properties Analysis
The physical properties of related compounds, such as stability and solubility, are crucial for understanding how this compound might behave under various conditions. For example, the study on 3-chloro-4-hydroxyphenylacetic acid salts with amines provides valuable data on thermal stability and crystal structures, which are essential for the formulation of any derivatives (Tchibouanga & Jacobs, 2023).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and potential for forming diverse chemical structures, are highlighted in studies involving the synthesis of complex organic molecules. For instance, the Palladium-Catalyzed Acylcyanation of Terminal Arylacetylenes offers insights into the chemical versatility and potential applications of this compound derivatives (Nozaki, Sato, & Takaya, 1996).
Scientific Research Applications
Asymmetric Synthesis in Drug Development
1-Chloro-3-phenylacetone has been utilized in asymmetric synthesis. For instance, its derivative, 3-chloro-1-phenyl-1-propanol, is used as a chiral intermediate in the synthesis of antidepressant drugs. Choi et al. (2010) explored various microbial reductases to catalyze the reduction of 3-chloro-1-phenyl-1-propanone, demonstrating its importance in pharmaceutical synthesis (Choi et al., 2010).
Chemical Synthesis and Molecular Structure Studies
Phenylacetone compounds, including this compound derivatives, are significant in the field of chemical synthesis. Franke et al. (1975) described the synthesis of para-substituted 2-methyl-3-phenylpropen(1)-carboxylic acid derivatives, showcasing the versatility of phenylacetone compounds in creating various chemical structures (Franke et al., 1975).
Application in Metal Extraction
Adam et al. (1972) found that phenylacetic acid, related to this compound, is useful in extracting large quantities of certain ions like iron(III), cobalt(II), and copper(II). This application demonstrates the compound's potential in metal extraction processes (Adam et al., 1972).
Development of Detection Methods for Phenylacetone
M⊘lgaard et al. (2017) developed a combined colorimetric and gravimetric CMUT sensor for detecting phenylacetone, showcasing its relevance in detecting illegal drug synthesis precursors. Such developments are crucial in enhancing law enforcement capabilities (M⊘lgaard et al., 2017).
Investigation of Microbial Metabolites
Davis et al. (2005) investigated the fermentation broth of the microfungus Xylaria sp., leading to the isolation of 3-chloro-4-hydroxyphenylacetamide, a compound related to this compound. Such studies contribute to our understanding of microbial metabolites and their potential applications (Davis et al., 2005).
Catalytic Mechanisms in Industrial Biocatalysis
Carvalho et al. (2017) explored the catalytic mechanism of phenylacetone monooxygenase (PAMO) for both native and non-native substrates. Understanding these mechanisms is essential for enhancing the enzyme's applications in industrial biocatalysis, especially in transforming long-chain aliphatic oils into potential biodiesels (Carvalho et al., 2017).
Safety and Hazards
When handling 1-Chloro-3-phenylacetone, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or contact, seek immediate medical attention .
Mechanism of Action
Target of Action
1-Chloro-3-phenylacetone is an organic compound
Mode of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides . These reactions involve the resonance-stabilized carbocation .
Biochemical Pathways
It’s known that similar compounds can participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of dust can affect the compound’s stability . Additionally, the compound should be handled with care to avoid contact with skin and eyes, and adequate ventilation should be ensured during its use .
properties
IUPAC Name |
1-chloro-3-phenylpropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOHSOXYJMSVOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284738 | |
Record name | 1-chloro-3-phenylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
937-38-2 | |
Record name | 937-38-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38775 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-chloro-3-phenylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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